1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane
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Overview
Description
1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane typically involves multi-step organic synthesis techniques. The process begins with the preparation of the thiolane and diazepane intermediates, followed by their coupling with the trifluoromethyl-substituted pyridine derivative. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the ketone group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, 1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane is studied for its reactivity and potential as a building block for more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In industrial applications, this compound is explored for its use in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties can enhance the performance of products in these sectors.
Mechanism of Action
The mechanism of action of 1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
Uniqueness
What sets 1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane apart is its combination of a thiolane ring, a diazepane ring, and a trifluoromethyl-substituted pyridine ring
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable subject of study for its potential applications in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3OS/c17-16(18,19)14-3-2-12(10-20-14)15(23)22-6-1-5-21(7-8-22)13-4-9-24-11-13/h2-3,10,13H,1,4-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULXVOVFXUKEPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)C3CCSC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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